Niflumic Acid Ethyl Ester
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Overview
Description
Niflumic Acid Ethyl Ester is a derivative of niflumic acid, a nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic and anti-inflammatory properties. Niflumic acid is primarily used to alleviate inflammation, pain, and edema associated with acute and chronic inflammatory conditions such as rheumatoid arthritis and osteoarthritis . The ethyl ester derivative is synthesized to enhance the compound’s pharmacokinetic properties and improve its efficacy in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Niflumic Acid Ethyl Ester typically involves the esterification of niflumic acid. One common method is the reaction of niflumic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The esterification reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Niflumic Acid Ethyl Ester undergoes several types of chemical reactions, including hydrolysis, reduction, and substitution.
Hydrolysis: The ester can be hydrolyzed back to niflumic acid and ethanol in the presence of an acid or base.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, amines
Major Products Formed
Hydrolysis: Niflumic acid and ethanol
Reduction: Corresponding alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Niflumic Acid Ethyl Ester has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Mechanism of Action
Niflumic Acid Ethyl Ester exerts its effects primarily through the inhibition of cyclooxygenase-2 (COX-2) and phospholipase A2. By inhibiting these enzymes, the compound reduces the synthesis of inflammatory prostaglandins, leading to decreased inflammation and pain . Additionally, niflumic acid and its derivatives are known to block calcium-activated chloride channels, contributing to their analgesic properties .
Comparison with Similar Compounds
Niflumic Acid Ethyl Ester can be compared with other similar compounds, such as:
Morniflumate: An ester of niflumic acid with similar anti-inflammatory and analgesic properties.
Flufenamic Acid: Another NSAID with a similar mechanism of action but different chemical structure.
Meclofenamic Acid: A related fenamate with comparable anti-inflammatory effects.
Uniqueness
This compound is unique due to its enhanced pharmacokinetic properties, which improve its efficacy and bioavailability compared to niflumic acid.
Properties
IUPAC Name |
ethyl 2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2/c1-2-22-14(21)12-7-4-8-19-13(12)20-11-6-3-5-10(9-11)15(16,17)18/h3-9H,2H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIKEKVDYFWENE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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